molecular formula C10H10FN3 B15198316 (1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine

(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine

Cat. No.: B15198316
M. Wt: 191.20 g/mol
InChI Key: NPLXCLIJTPVZEB-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

Scientific Research Applications

(1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Methoxybenzylamine
  • 4-Chlorobenzylamine
  • 3-Fluorobenzylamine

Comparison:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

[1-(4-fluorophenyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C10H10FN3/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7,12H2

InChI Key

NPLXCLIJTPVZEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CN)F

Origin of Product

United States

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